N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H18N6O3 and its molecular weight is 342.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide, identified by its CAS number 1351645-06-1, is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C16H18N6O3, which highlights its heterocyclic nature featuring piperazine, pyrimidine, and oxazole rings. These structural components are crucial as they contribute to the compound's biological interactions and chemical reactivity.
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of Piperazine Derivative : Starting from pyrimidine derivatives and piperazine intermediates.
- Oxazole Ring Formation : This is achieved through coupling reactions.
- Cyclopropanecarboxamide Formation : Finalizing with the cyclopropane moiety.
These synthetic routes emphasize the complexity involved in producing this compound, which is common in advanced organic molecules .
Anticancer Potential
Research indicates that this compound exhibits potential anticancer activity. It has been shown to interact with various cellular targets, leading to inhibition of tumor growth. Specifically, its mechanism may involve:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation .
- Modulation of Signaling Pathways : By interacting with key enzymes or receptors, it can alter signaling pathways that promote tumor growth .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit enzymes critical in disease processes. For instance:
- CYP Enzymes : It has shown inhibitory effects on cytochrome P450 enzymes, which are important in drug metabolism and biosynthesis pathways .
Study on Leishmania
A significant study explored the effects of structurally related compounds on Leishmania parasites, revealing that certain derivatives exhibited strong inhibition of L. donovani promastigote proliferation. The findings suggest that modifications in the chemical structure can enhance selectivity and potency against these parasites .
Antitumor Efficacy
In preclinical models, the compound demonstrated notable antitumor efficacy at doses of 50 and 100 mg/kg when administered to xenograft mice models inoculated with gastrointestinal stromal tumors (GIST). The results indicated a substantial reduction in tumor size, highlighting its therapeutic potential .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds can be insightful:
Compound Name | Target Activity | IC50 (µM) | Selectivity |
---|---|---|---|
N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine | CYP51 Inhibitor | < 1 | Moderate |
N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine | CYP5122A1 Inhibitor | < 1 | High |
N-(4-(4-(pyrimidin-2-yl)piperazine)-oxazol | Tumor Growth Inhibition | 0.33 | High |
This table illustrates how variations in structure can lead to differences in biological activity and selectivity against specific targets.
Propriétés
IUPAC Name |
N-[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c23-13(11-2-3-11)20-16-19-12(10-25-16)14(24)21-6-8-22(9-7-21)15-17-4-1-5-18-15/h1,4-5,10-11H,2-3,6-9H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGVXHHJBPBHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.